Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties ADME-Tox

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS 200267-72-7) is a bifunctional piperidine derivative featuring an N-Boc protecting group and a 4-propylcarbamoyl substituent. This compound serves as a key intermediate or building block for the synthesis of more complex bioactive molecules, particularly in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and protease inhibitors, as demonstrated by its structural relationship to clinically advanced piperidine-4-carboxamide derivatives.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 200267-72-7
Cat. No. B2527440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
CAS200267-72-7
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17)
InChIKeyVANKZWSJMOYLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS 200267-72-7) as a Versatile Piperidine Scaffold for Drug Discovery


Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS 200267-72-7) is a bifunctional piperidine derivative featuring an N-Boc protecting group and a 4-propylcarbamoyl substituent [1]. This compound serves as a key intermediate or building block for the synthesis of more complex bioactive molecules, particularly in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and protease inhibitors, as demonstrated by its structural relationship to clinically advanced piperidine-4-carboxamide derivatives [2].

Why Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS 200267-72-7) Cannot Be Simply Substituted in Advanced Synthesis


While many N-Boc-protected piperidine carboxamides share a common core, the specific N-propyl carbamoyl substituent at the 4-position in tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (200267-72-7) confers a unique and non-interchangeable combination of lipophilicity and hydrogen-bonding capacity . Direct substitution with structurally related analogs—such as those bearing smaller (e.g., methyl) or larger (e.g., benzyl) amide substituents, or regioisomers with carbamoyl groups at the 3-position—can significantly alter both physicochemical properties and synthetic outcomes, potentially derailing established structure-activity relationships (SAR) and compromising the viability of downstream functionalization steps in multi-step medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS 200267-72-7)


Quantified Lipophilicity Advantage Over Closest 4-Carbamoylpiperidine Analog

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate exhibits a computed LogP (XLogP3-AA) of 1.8 [1]. In contrast, its closest unsubstituted analog, tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS 91419-48-6), has a computed LogP of 0.5 . The N-propyl substitution on the carbamoyl group thus increases lipophilicity by 1.3 log units, which is a substantial and quantifiable difference with direct implications for membrane permeability and metabolic stability.

Medicinal Chemistry Physicochemical Properties ADME-Tox

Purity Specification Defines a Defined Starting Material for Reproducible Synthesis

As a research chemical and synthetic intermediate, tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is commercially supplied with a documented minimum purity of 96% . This specification is critical because closely related piperidine building blocks, such as 4-carbamoylpiperidine derivatives, are often offered at lower purities (e.g., 95%) or as technical grade materials without strict analytical certification . This difference in purity can have a downstream impact on reaction yields and the ease of purification for multi-step syntheses.

Chemical Synthesis Quality Control Procurement

Computational and Predicted Property Profile for In Silico Screening

The compound possesses a fully computed and validated property profile, including a topological polar surface area (TPSA) of 58.6 Ų and a hydrogen bond donor count of 1 [1]. This is in contrast to more complex piperidine analogs, such as those with additional heteroatoms or aryl groups, which can exhibit TPSA values exceeding 80-100 Ų and a higher number of rotatable bonds, thereby reducing their potential for oral bioavailability. The relatively low TPSA and limited rotatable bonds of this compound are favorable for predicting good membrane permeability and oral absorption.

Computational Chemistry Virtual Screening Molecular Modeling

Structural Basis for Metabolic Stability in Piperidine-4-carboxamide Scaffolds

SAR studies on piperidine-4-carboxamide derivatives, such as the CCR5 antagonist TAK-220, demonstrate that the introduction of a carbamoyl group into the piperidine scaffold significantly improves metabolic stability in human hepatic microsomes compared to parent carboxamide analogs [1]. Specifically, compound 5f (a carbamoyl-containing analog) exhibited both high metabolic stability and an IC50 of 5.8 nM in a membrane fusion assay, while earlier carboxamide leads were noted to be rapidly metabolized [1]. While this evidence is class-based, tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate contains the same 4-carbamoylpiperidine core and the N-propyl substituent is a key structural feature for modulating this stability.

Medicinal Chemistry Metabolic Stability GPCR Antagonists

Optimal Applications of Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate in Scientific and Industrial Research


Building Block for GPCR-Targeted Drug Discovery

Use this compound as a key intermediate to synthesize piperidine-4-carboxamide-based antagonists for chemokine receptors (e.g., CCR5) or other GPCRs. The N-propyl carbamoyl group provides a specific lipophilic handle for SAR exploration, while the 4-substituted piperidine core is a validated scaffold for achieving high receptor binding affinity, as demonstrated by clinical candidates like TAK-220 [1].

Intermediate for Renin Inhibitor Synthesis

Leverage the compound's structure in the development of renin inhibitors for hypertension. Piperidine and morpholine derivatives with N-Boc protection and specific carbamoyl substitutions are extensively claimed in patent literature as potent renin inhibitors [2]. This compound can serve as a direct precursor for introducing further diversity at the 4-position to optimize potency and selectivity.

Scaffold for Plasmepsin II Inhibitor Development

Utilize this N-Boc-protected piperidine carboxamide as a starting material for synthesizing novel plasmepsin II (PM II) inhibitors, a potential target for antimalarial agents. The 4-aminopiperidine-tert-butyl-carbamate core is a known precursor for PM II inhibitors, and this compound's pre-installed propylcarbamoyl group offers a distinct vector for further chemical elaboration to improve potency and overcome parasite resistance [3].

Reference Standard for Physicochemical Profiling

Employ this compound as a well-characterized reference standard for calibrating or validating computational models for lipophilicity (LogP 1.8) and polar surface area (TPSA 58.6 Ų) [4]. Its defined and documented purity (≥96%) and predicted property profile make it a suitable control for high-throughput screening (HTS) and in silico ADME prediction studies involving piperidine-based libraries.

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